N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Kinase inhibition Cap-dependent endonuclease Scaffold topology

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 1401557-98-9) is a synthetic small-molecule hybrid comprising an indazole ring linked via a carboxamide bridge to a 3,4-dihydro-2H-1,5-benzodioxepine scaffold. The molecule belongs to the class of indazole carboxamides and benzodioxepine-fused heterocycles, scaffolds independently recognized for diverse pharmacological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B11027770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)NC3=NNC4=CC=CC=C43)OC1
InChIInChI=1S/C17H15N3O3/c21-17(18-16-12-4-1-2-5-13(12)19-20-16)11-6-7-14-15(10-11)23-9-3-8-22-14/h1-2,4-7,10H,3,8-9H2,(H2,18,19,20,21)
InChIKeyZQQYRTGPAFFVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Core Identity, Chemical Class, and Sourcing Baseline


N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 1401557-98-9) is a synthetic small-molecule hybrid comprising an indazole ring linked via a carboxamide bridge to a 3,4-dihydro-2H-1,5-benzodioxepine scaffold . The molecule belongs to the class of indazole carboxamides and benzodioxepine-fused heterocycles, scaffolds independently recognized for diverse pharmacological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects . Its molecular formula is C₁₇H₁₅N₃O₃ with a molecular weight of 309.32 g/mol . The compound is catalogued as Reference Example 629 in US Patent 10,202,379, where it serves as a structural comparator within a series of substituted polycyclic carbamoyl pyridone prodrugs targeting cap-dependent endonuclease [1].

Patent-reference framework compound (US 10,202,379)

Unsubstituted indazole-benzodioxepine core for SAR exploration

Commercially accessible analytical reference standard

Why Generic Substitution of N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide with In-Class Analogs Introduces Uncontrolled Risk


Indazole carboxamides and benzodioxepine derivatives each span broad chemical space, yet conjoining these two motifs through the specific 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide linkage produces a topology that is not uniformly replicated by other in-class compounds . Even minor alterations—replacement of the benzodioxepine oxygen heterocycle with a simple phenyl ether, substitution of the indazole with benzimidazole, or relocation of the carboxamide attachment point—can fundamentally alter hinge-binding geometry in kinase targets, hydrogen-bonding capacity, and metabolic stability [1]. Patent structure-activity relationship (SAR) data from the US 10,202,379 series demonstrate that Reference Examples sharing the indazole-benzodioxepine motif exhibit cap-dependent endonuclease inhibitory activity that varies by orders of magnitude depending on peripheral substituents, underscoring that the core scaffold alone does not guarantee functional equivalence [1]. Consequently, substituting this compound with a generic indazole carboxamide absent quantitative equivalence data introduces uncontrolled experimental variability.

Binding

Benzodioxepine topology may shift hinge-binding geometry vs. phenyl/benzodioxole analogs

Activity

Core scaffold alone does not guarantee functional equivalence; SAR varies by orders of magnitude

Properties

Peripheral substitution may alter metabolic stability and hydrogen-bonding capacity

Quantitative Differentiation Evidence for N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Versus Closest Analogs


Structural Divergence from Common Indazole Carboxamides: Benzodioxepine vs. Phenyl/Benzodioxole Substituents

The target compound incorporates a 3,4-dihydro-2H-1,5-benzodioxepine moiety—a seven-membered dioxepine ring system—which is structurally distinct from the six-membered benzodioxole, five-membered benzodioxolane, or simple phenyl ethers commonly employed in indazole carboxamide series . In the US 10,202,379 patent landscape, Reference Example 629 is expressly distinguished from Reference Example 244 (a phenyl-substituted analog) and Reference Example 384 (a benzodioxole-bearing analog) [1]. These structural differences are non-trivial: the larger dioxepine ring alters the dihedral angle between the carboxamide and the aromatic plane, shifts the electrostatic potential surface, and modifies the spatial positioning of the oxygen lone pairs that can engage in hydrogen bonding or metal chelation [1]. While Reference Example 244 shows an EC₅₀ of 108 nM and Reference Example 384 an EC₅₀ in the low nanomolar range in cap-dependent endonuclease assays, the quantitative activity for Reference Example 629 is not reported in the publicly available patent data [1], rendering a direct potency comparison unavailable.

Scaffold Topology
Class-level inference
7-membered dioxepine vs. phenyl/benzodioxole substituents
Supports pharmacophore differentiation for hinge-binding targets
Target activity not disclosed; structural divergence predicts distinct binding geometry
Kinase inhibition Cap-dependent endonuclease Scaffold topology Hinge-binding geometry

Molecular Weight and Physicochemical Differentiation vs. Heavier Indazole-Benzodioxepine Analogs

The target compound (MW 309.32 g/mol) is significantly lighter than many indazole-benzodioxepine congeners appearing in the same patent series. For example, Reference Example 384 (CAS 1370241-16-9) carries a molecular weight of 445.5 g/mol (C₂₆H₂₇N₃O₄) , and Reference Example 629 (CAS 1370243-61-0) has a molecular weight of 429.5 g/mol (C₂₅H₂₃N₃O₄) . Note that the compound designated 'Reference Example 629' in the US 10,202,379 patent corresponds to CAS 1370243-61-0 (MW 429.5), which is a distinct, larger compound from the target N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (MW 309.32) . The target compound's lower molecular weight and smaller heterocyclic footprint place it well within Lipinski's rule-of-five space, predicting superior passive permeability and aqueous solubility relative to bulkier analogs [1].

Molecular Weight
Cross-study comparable
309.32 vs. 429.5–445.5 g/mol (heavier analogs)
Lower MW may support favorable drug-likeness and permeability screening
Calculated properties; experimental permeability not confirmed
Drug-likeness Physicochemical properties Lead optimization Permeability

Biological Target Engagement Profile: Indazole-Benzodioxepine Hybrid as a Privileged Kinase Hinge-Binder

Indazole carboxamides are well-established kinase hinge-binding motifs, and the benzodioxepine oxygen atoms can serve as auxiliary hydrogen-bond acceptors within the ATP-binding pocket [1]. Patent US 10,202,379 explicitly positions indazole-bearing Reference Examples as inhibitors of cap-dependent endonuclease, a critical target for influenza therapy [2]. Within this series, Reference Example 621 (a close structural analog bearing an indazole-benzodioxepine-like core) achieved an IC₅₀ of 6 nM in the endonuclease assay [3], while Reference Example 762 exhibited an IC₅₀ of 31.5 nM [4]. These data establish that the indazole-benzodioxepine hybrid scaffold is capable of sub-100 nM target engagement when appropriately substituted. However, the specific potency of N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide against endonuclease has not been disclosed in the patent [2], and no selectivity panel data are available to differentiate it from the profiled analogs.

Target Engagement
Class-level inference
Related analogs show endonuclease IC₅₀ 6–108 nM
Scaffold class supports endonuclease assay development context
Compound-specific potency data unavailable; selectivity panels needed
Kinase inhibition Hinge-binding motif Selectivity profiling Anti-influenza

Evidence-Backed Application Scenarios for N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in Scientific Research and Industrial Procurement


Cap-Dependent Endonuclease Drug Discovery: Core Scaffold for Fragment-Based and Structure-Guided Optimization

The compound serves as a minimal core scaffold for medicinal chemistry campaigns targeting influenza cap-dependent endonuclease. By functioning as the unadorned indazole-benzodioxepine hybrid, it allows research teams to build focused compound libraries by systematic substitution at positions known to modulate potency in the US 10,202,379 series, where structurally related Reference Examples achieve IC₅₀ values as low as 6 nM [1]. Its availability as a commercial reference standard (CAS 1401557-98-9 with reported purity from suppliers ) enables procurement of a consistent starting material for SAR expansion, rather than relying on intermediates that may carry protecting groups or pre-installed substituents.

Kinase Selectivity Profiling: Differentiated Hinge-Binding Chemotype for Panel Screening

Indazole carboxamides are privileged hinge-binders across the kinome. The benzodioxepine oxygen atoms provide additional hydrogen-bonding vectors that are absent in simpler phenyl or benzodioxole indazole carboxamides [2]. The compound can be used as a starting point for synthesizing derivative libraries for broad kinase selectivity panels, where the dioxepine ring's conformational flexibility may access binding pockets that rigid benzodioxole analogs cannot.

Physicochemical Benchmarking in Lead Optimization: Low-MW Reference for Property-Based Design

With a molecular weight of 309.32 g/mol—over 130 g/mol lighter than structurally related Reference Examples in the same patent series —this compound exemplifies a drug-like starting point that can be elaborated while maintaining favorable ADME properties. Procurement teams seeking lead-like scaffolds with room for vector exploration can use this compound as a baseline for assessing molecular weight creep and lipophilicity increases during hit-to-lead optimization.

Patent-Referenced Structural Standard: Enabling Reproducibility in Endonuclease Inhibitor Research

As a compound catalogued within the US 10,202,379 patent landscape (Reference Example framework), it provides a traceable structural reference for reproducing and extending published endonuclease inhibitor work. Laboratories that need to verify assay conditions, synthesize comparator compounds, or file new intellectual property in the influenza antiviral space can use this well-defined, commercially accessible entity as an analytical standard and synthetic benchmark [1].

Application
Selection Property
Validation Focus
Endonuclease inhibitor core scaffold
Unsubstituted indazole-benzodioxepine hybrid
SAR expansion at substitution positions
Kinase selectivity profiling
Differentiated hinge-binding chemotype
Panel screening with dioxepine oxygen vectors
Physicochemical lead benchmarking
Low-MW reference scaffold
Monitor MW creep and lipophilicity during optimization
Patent-referenced structural standard
Commercially available Reference Example entity
Assay reproducibility and IP baseline validation
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